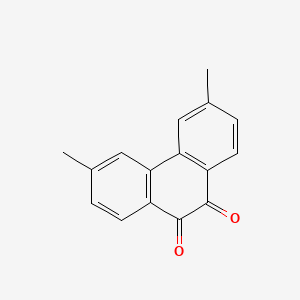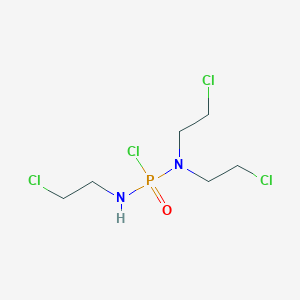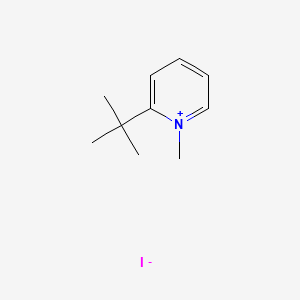![molecular formula C9H11N3S2 B14604663 Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester CAS No. 61050-69-9](/img/structure/B14604663.png)
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester is a chemical compound with the molecular formula C₉H₁₁N₃S₂ and a molecular weight of 225.33 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbodithioic acid moiety linked to a 2-aminophenyl group through a methylene bridge, and a methyl ester functional group.
Méthodes De Préparation
The synthesis of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester can be compared with similar compounds such as:
Hydrazinecarbodithioic acid, methyl ester: This compound has a similar structure but lacks the 2-aminophenyl group, making it less versatile in certain chemical reactions.
Hydrazinecarbodithioic acid, 1-methyl-, methyl ester: This compound has a methyl group attached to the nitrogen atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
61050-69-9 |
|---|---|
Formule moléculaire |
C9H11N3S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
methyl N-[(2-aminophenyl)methylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H11N3S2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,10H2,1H3,(H,12,13) |
Clé InChI |
CHTAYFYHGYSVOW-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NN=CC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)

![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)








